Echimidine
Overview
Description
Echimidine is a major alkaloid detected in honey used to produce mead . It is a major hepatotoxic dehydropyrrolizidine alkaloid produced by E. plantagineum .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Echimidine, are natural secondary metabolites mainly produced in plants, bacteria, and fungi as part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis and determinations in food .
Molecular Structure Analysis
Echimidine has a molecular formula of C20H31NO7 . Its average mass is 397.463 Da and its monoisotopic mass is 397.210052 Da . It has a double-bond stereo and 4 of 4 defined stereocentres .
Physical And Chemical Properties Analysis
Echimidine has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.4±6.0 kJ/mol . The flash point is 277.8±30.1 °C . The index of refraction is 1.565 . The molar refractivity is 102.1±0.4 cm3 .
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Echimidine has been studied for its potential acetylcholinesterase (AChE) inhibitory activity. A study isolated echimidine from Echium confusum Coincy and found that it exhibited moderate activities in inhibiting AChE, a key enzyme relevant in neurological disorders such as Alzheimer's disease (Benamar et al., 2017).
Isolation and Identification
Echimidine has been isolated and identified in various Echium species. Research has focused on isolating this compound and studying its properties, as seen in the isolation of echimidine from Echium plantagineum L., which highlighted its hepatotoxic effect on rat hepatocytes (Gleńsk et al., 2022). Such studies contribute to understanding the chemical composition of plants and their potential impacts on health.
Antibacterial Effects
Research on echimidine also includes its antibacterial properties. For instance, echimidine isolated from Echium rauwolfii and Echium horridum exhibited antibacterial effects, specifically against E. coli, with a minimum inhibitory concentration (MIC) of 1.7 mg/ml (El-Shazly et al., 1999).
Antifungal Activities
Studies have also examined the antifungal activities of echimidine. Different extracts and Echimidine-N-oxide from Symphytum sylvaticum Boiss. subsp. sepulcrale showed notable antifungal activity, which was primarily attributed to Echimidine-N-Oxide (Kartal et al., 2001). This research is significant for exploring natural antifungal agents.
Analytical Method Development
Echimidine has been a target in the development of analytical methods for detecting pyrrolizidine alkaloids in herbal medicine. For instance, a study reported on pyrrolizidine alkaloid-molecularly imprinted polymers-solid phase microextraction for the selective adsorption of toxic pyrrolizidine alkaloids, including echimidine, from herbal medicine (Luo et al., 2019). This is crucial for ensuring the safety and efficacy of herbal products.
Pharmacological Activities and Traditional Uses
Echimidine, among other compounds, has been identified in Echium amoenum, a plant used in Iranian folk medicine. This plant, containing echimidine, has been reported to show antimicrobial, antiviral, antioxidant, antidiabetic, analgesic, immunomodulatory, and anxiolytic effects, highlighting the diverse potential applications of echimidine-containing plants in traditional and modern medicine (Azizi et al., 2018)
Safety And Hazards
properties
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCYGUWHGOPY-LYHHMGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020028 | |
Record name | Echimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echimidine | |
CAS RN |
520-68-3 | |
Record name | (+)-Echimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Echimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECHIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ECHIMIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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